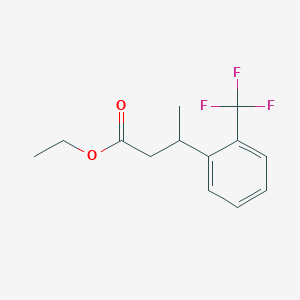

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoate ester.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-(trifluoromethyl)phenyl)butanoate typically involves the esterification of 3-(2-(trifluoromethyl)phenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

Oxidation: 3-(2-(trifluoromethyl)phenyl)butanoic acid.

Reduction: 3-(2-(trifluoromethyl)phenyl)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate serves as a versatile building block in organic synthesis. Its trifluoromethyl group significantly influences the compound's reactivity and stability, making it valuable in the development of fluorinated compounds .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding carboxylic acids | KMnO4, CrO3 |

| Reduction | Converts carbonyl groups to alcohols | LiAlH4, NaBH4 |

| Substitution | Nucleophilic substitution with various nucleophiles | Amines, thiols |

Biological Applications

The compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties . The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets .

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines. The mechanism of action is hypothesized to involve modulation of enzyme activity related to tumor growth .

Pharmaceutical Development

This compound is explored for its role in drug development due to its unique electronic properties imparted by the trifluoromethyl group. This property enhances the compound's ability to interact with specific receptors and enzymes, making it a candidate for therapeutic applications .

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anticancer | Modulation of pathways involved in cell proliferation |

| Antimicrobial | Activity against bacterial and fungal strains |

| Anti-inflammatory | Potential to reduce inflammation through enzyme inhibition |

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties allow for the formulation of materials with enhanced performance characteristics .

作用机制

The mechanism of action of ethyl 3-(2-(trifluoromethyl)phenyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors involved in various biochemical pathways .

相似化合物的比较

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate can be compared with other esters containing trifluoromethyl groups:

Ethyl trifluoroacetate: Similar in structure but lacks the phenyl ring, making it less complex.

Methyl 3-(2-(trifluoromethyl)phenyl)propanoate: Shorter carbon chain, resulting in different physical and chemical properties.

Ethyl 4-(trifluoromethyl)benzoate: Contains a benzoate ester instead of a butanoate ester, leading to variations in reactivity and applications

生物活性

Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and reactivity. The molecular formula is C13H13F3O2, and its unique structure allows it to interact effectively with biological membranes and molecular targets.

The mechanism of action for this compound involves:

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.

- Target Interaction : It modulates the activity of specific enzymes and receptors, influencing various biochemical pathways that are crucial for therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. This compound has been tested for its ability to inhibit cancer cell proliferation in various models. For instance, it demonstrated significant cytotoxicity against human cancer cell lines, indicating its potential as a lead compound in cancer therapy .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : Using WST-1 assays, the compound showed a dose-dependent decrease in cell viability in PC3 prostate cancer cells, with an IC50 value of approximately 25 µM .

- Mechanistic Studies : Further studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, leading to programmed cell death .

In Vivo Studies

In vivo studies using murine models have also been performed. These studies aimed to assess the pharmacokinetics and overall efficacy of this compound:

- Tumor Growth Inhibition : Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

- Toxicity Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during treatment .

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | Different positioning of trifluoromethyl group | Varies in biological activity |

| Ethyl 2-oxo-4-[3-(trifluoromethyl)phenyl]butanoate | Different carbon positioning | May exhibit different reactivity profiles |

| Ethyl 2-(4-(trifluoromethyl)phenoxy)acetoacetate | Contains a phenoxy group instead of a phenyl group | Unique solubility characteristics |

This table illustrates how variations in structure can influence biological activity and pharmacological properties.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(2-(trifluoromethyl)phenyl)butanoate, and what key reaction parameters influence yield?

- Methodology : The compound is synthesized via esterification or Friedel-Crafts alkylation. For example, trifluoromethyl-substituted phenyl precursors (e.g., 2-(trifluoromethyl)styrene) can undergo nucleophilic addition with ethyl acetoacetate derivatives under acid catalysis . Key parameters include temperature (80–120°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst choice (e.g., Lewis acids like AlCl₃) . Purification typically involves fractional distillation or column chromatography .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodology : Use NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry and purity. For instance:

- ¹H NMR : The ester carbonyl (δ 4.1–4.3 ppm for –OCH₂CH₃) and trifluoromethyl group (δ 7.3–7.8 ppm for aromatic protons adjacent to CF₃) .

- ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group .

- Mass spectrometry : Molecular ion peaks at m/z 274 (C₁₃H₁₃F₃O₂) .

Q. What are the primary reactivity patterns of this ester under standard laboratory conditions?

- Methodology : The ester undergoes hydrolysis (acid/base), reduction (LiAlH₄ to alcohol), and nucleophilic substitution. For example:

- Hydrolysis : 6M HCl reflux yields 3-(2-(trifluoromethyl)phenyl)butanoic acid .

- Reduction : NaBH₄ selectively reduces the ester to ethyl 3-hydroxy-3-(2-(trifluoromethyl)phenyl)butanoate .

- Substitution : Thionyl chloride converts the hydroxyl group (if present) to chloride .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance enantiomeric purity for chiral derivatives?

- Methodology : Asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution (lipases) can achieve >90% enantiomeric excess (ee). For example, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer in biphasic systems . Reaction conditions (pH, solvent) must be tailored to avoid racemization .

Q. What advanced analytical techniques resolve ambiguities in impurity profiling?

- Methodology :

- HPLC-MS/MS : Identifies trace byproducts (e.g., ethyl 3-(2-(trifluoromethyl)phenyl)crotonate from dehydration) with a C18 column and acetonitrile/water gradient .

- X-ray crystallography : Confirms stereochemistry of crystalline derivatives .

- GC-FID : Quantifies residual solvents (e.g., ethyl acetate) to <50 ppm .

Q. How do computational models predict the compound’s behavior in catalytic systems?

- Methodology : DFT calculations (B3LYP/6-31G*) model electronic effects of the CF₃ group on reaction pathways. For instance, the electron-withdrawing CF₃ group lowers LUMO energy, enhancing electrophilic aromatic substitution reactivity . Molecular dynamics simulations predict solubility parameters in nonpolar solvents .

Q. How to address contradictory data on the ester’s stability under oxidative conditions?

- Methodology : Conflicting reports (e.g., stability in air vs. rapid degradation) may arise from trace metal impurities. Use chelating agents (EDTA) during storage and conduct accelerated aging studies (40°C/75% RH) with LC-MS monitoring . Controlled experiments under inert atmospheres (N₂/Ar) clarify degradation pathways .

属性

IUPAC Name |

ethyl 3-[2-(trifluoromethyl)phenyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-3-18-12(17)8-9(2)10-6-4-5-7-11(10)13(14,15)16/h4-7,9H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKLBXAJIGOZDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C1=CC=CC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。